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Introduction
1-BOC-3-(2-nitrophenoxymethyl)azetidine is a substituted azetidine derivative of interest in

medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-

containing heterocycle, is a valuable scaffold that can impart unique conformational constraints

and improve physicochemical properties in bioactive molecules.[1][2] The tert-butoxycarbonyl

(BOC) protecting group is standard in organic synthesis for the temporary protection of amine

functionalities, while the 2-nitrophenoxymethyl substituent offers a potential point for further

chemical modification or interaction with biological targets.

A thorough spectroscopic characterization is paramount for the unambiguous identification and

purity assessment of such novel chemical entities. This guide provides a predictive analysis of

the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for 1-BOC-3-(2-nitrophenoxymethyl)azetidine. As of the date of this publication, specific

experimental data for this compound is not available in the public domain. Therefore, the
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predictions herein are based on established principles of spectroscopy and comparative

analysis of structurally related compounds, such as substituted N-BOC-azetidines and ortho-

nitrophenyl ethers.[3][4][5] This document is intended to serve as a reference for researchers

synthesizing this molecule, aiding in the interpretation of future experimental results.
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Caption: Predicted ESI-MS fragmentation pathway for 1-BOC-3-(2-
nitrophenoxymethyl)azetidine.

Key Predicted Fragments:

m/z 253: Loss of isobutylene (56 Da) from the BOC group.
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m/z 209: Subsequent loss of CO₂ (44 Da) from the carbamic acid intermediate, resulting in

the protonated 3-(2-nitrophenoxymethyl)azetidine.

m/z 156: Fragment corresponding to the BOC-protected azetidinyl cation.

m/z 152: Fragment corresponding to the 2-nitrophenoxymethyl cation.

m/z 100: Loss of the entire BOC group (100 Da).

m/z 57: The tert-butyl cation, a common fragment from BOC-protected compounds.

Experimental Protocol for Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a

suitable solvent such as methanol or acetonitrile. A small amount of formic acid (e.g., 0.1%)

can be added to promote protonation.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Acquisition:

Operate the ESI source in positive ion mode.

Set the capillary voltage, nebulizing gas pressure, and drying gas temperature to optimal

values for the instrument and analyte.

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion

(e.g., m/z 309) and acquiring its product ion spectrum.

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic

fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the

elemental composition of the parent and fragment ions. [3]
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Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic

features expected for 1-BOC-3-(2-nitrophenoxymethyl)azetidine. The predicted NMR, IR,

and MS data are based on well-established principles and analysis of structurally similar

compounds. Researchers who synthesize this molecule can use this guide as a preliminary

reference for interpreting their experimental data, facilitating the crucial steps of structural

verification and purity assessment in the drug development pipeline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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